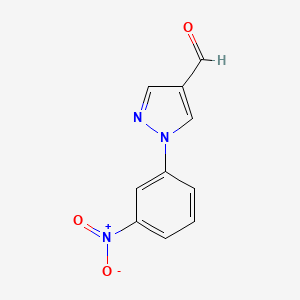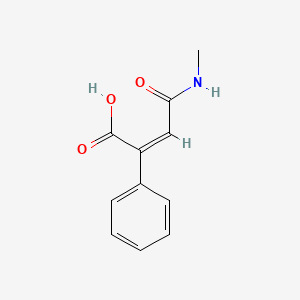
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid, also known as MPA, is a synthetic compound that has been widely used in scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been extensively used in scientific research due to its potential applications in various fields. In medicine, 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been studied for its potential as an anti-cancer agent. Studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the production of inflammatory cytokines and reduce inflammation.
In agriculture, 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been studied for its potential as a plant growth regulator. Studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can promote root growth and increase the yield of crops such as rice and wheat. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has also been studied for its potential as a herbicide. Studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the growth of weeds by interfering with their photosynthesis.
Mécanisme D'action
The mechanism of action of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid is not fully understood. However, studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and ornithine decarboxylase (ODC). COX-2 is an enzyme that is involved in the production of inflammatory cytokines, while ODC is an enzyme that is involved in the synthesis of polyamines, which are essential for cell growth and proliferation. Inhibition of these enzymes by 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can lead to the inhibition of cell growth and proliferation, as well as the reduction of inflammation.
Biochemical and Physiological Effects:
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the growth of cancer cells by inducing apoptosis. In vivo studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the growth of tumors in animal models. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has also been shown to reduce inflammation in animal models of inflammatory diseases. In plants, 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been shown to promote root growth and increase the yield of crops.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid in lab experiments is its high purity and stability. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid is a synthetic compound that can be easily synthesized with high purity. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid in lab experiments is its potential toxicity. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been shown to have toxic effects on some cell lines and animal models. Therefore, caution should be taken when using 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid in lab experiments.
Orientations Futures
For the study of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid include investigating its potential in medicine, agriculture, and environmental science.
Méthodes De Synthèse
The synthesis of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid involves the reaction of acryloyl chloride with methyl carbamate in the presence of a base such as triethylamine. This reaction results in the formation of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid as a white crystalline solid with a melting point of 139-140°C.
Propriétés
IUPAC Name |
(Z)-4-(methylamino)-4-oxo-2-phenylbut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-10(13)7-9(11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)(H,14,15)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUHGBXXPMUTGS-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=C(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C(/C1=CC=CC=C1)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

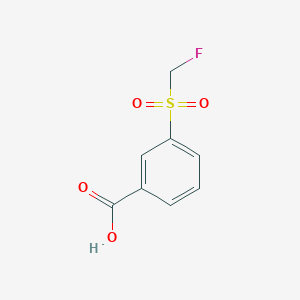
![2-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2937526.png)
![3-Benzyl-5-(5-chloro-2-methylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2937528.png)
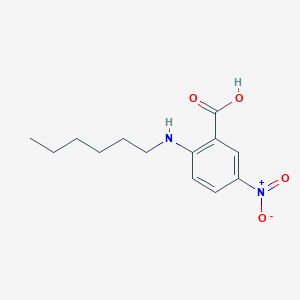
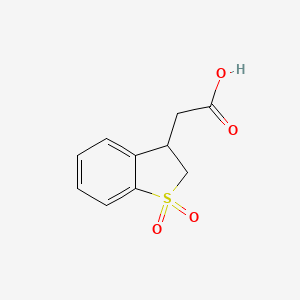
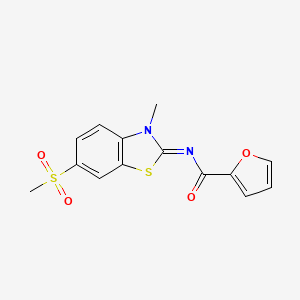
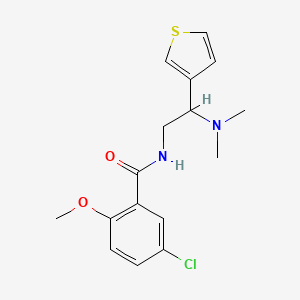
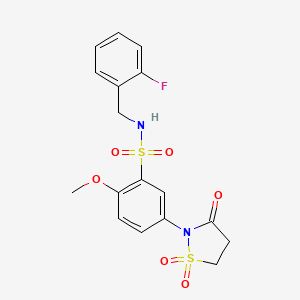
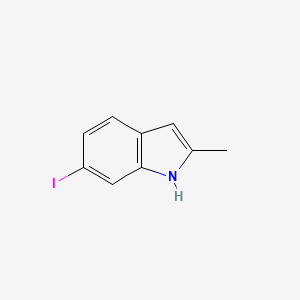
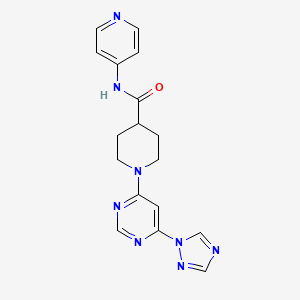
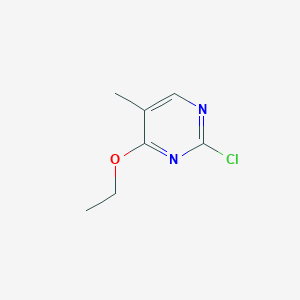
![1-(4-fluorophenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2937544.png)
![Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2937546.png)
